4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16946990
InChI: InChI=1S/C16H17ClN6O2/c1-24-9-11-8-12(17)13-14(19-11)15(22-4-6-25-7-5-22)21-16(20-13)23-3-2-18-10-23/h2-3,8,10H,4-7,9H2,1H3
SMILES:
Molecular Formula: C16H17ClN6O2
Molecular Weight: 360.80 g/mol

4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine

CAS No.:

Cat. No.: VC16946990

Molecular Formula: C16H17ClN6O2

Molecular Weight: 360.80 g/mol

* For research use only. Not for human or veterinary use.

4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine -

Specification

Molecular Formula C16H17ClN6O2
Molecular Weight 360.80 g/mol
IUPAC Name 4-[8-chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C16H17ClN6O2/c1-24-9-11-8-12(17)13-14(19-11)15(22-4-6-25-7-5-22)21-16(20-13)23-3-2-18-10-23/h2-3,8,10H,4-7,9H2,1H3
Standard InChI Key BRYPVKKMCCJLBL-UHFFFAOYSA-N
Canonical SMILES COCC1=CC(=C2C(=N1)C(=NC(=N2)N3C=CN=C3)N4CCOCC4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a pyrido[3,2-d]pyrimidine scaffold, a bicyclic system fused from pyridine and pyrimidine rings. Key substituents include:

  • Chlorine at position 8, enhancing electrophilic reactivity and bioavailability .

  • Imidazol-1-yl at position 2, contributing to hydrogen-bonding interactions with biological targets .

  • Methoxymethyl at position 6, improving solubility and metabolic stability .

  • Morpholine at position 4, a saturated oxygen-containing heterocycle known to modulate pharmacokinetics .

The SMILES notation COCC1=CC(=C2C(=N1)C(=NC(=N2)N3C=CN=C3)N4CCOCC4)Cl and InChIKey BRYPVKKMCCJLBL-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic properties .

Physicochemical Properties

PropertyValue
Molecular Weight360.80 g/mol
FormulaC₁₆H₁₇ClN₆O₂
LogP (Predicted)2.1 ± 0.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Rotatable Bonds5

Derived from PubChem and Vulcanchem data , the compound exhibits moderate lipophilicity (LogP ~2.1), suggesting balanced membrane permeability. The presence of morpholine and methoxymethyl groups likely enhances aqueous solubility compared to non-polar analogs.

Synthesis and Manufacturing Processes

Synthetic Routes

While explicit details for this compound are proprietary, patent literature on analogous pyrido[3,2-d]pyrimidines suggests a multi-step synthesis:

  • Core Formation: Cyclocondensation of 4-chloro-2-aminopyridine-3-carbonitrile with ethyl cyanoacetate under acidic conditions to yield the pyrido[3,2-d]pyrimidine backbone .

  • Chlorination: Electrophilic substitution at position 8 using POCl₃ or N-chlorosuccinimide.

  • Functionalization:

    • Mitsunobu coupling for imidazole introduction at position 2 .

    • Nucleophilic aromatic substitution with morpholine at position 4 .

    • Alkylation with methoxymethyl chloride at position 6.

Purification and Characterization

Post-synthesis, purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. LC-MS and ¹H/¹³C NMR confirm identity, with key signals including:

  • δ 8.2–8.5 ppm (pyrido[3,2-d]pyrimidine protons) .

  • δ 3.6–4.0 ppm (morpholine and methoxymethyl groups).

Pharmacological Profile and Mechanism of Action

Cytotoxic Activity

Pyrido[3,2-d]pyrimidines are known PI3K/Akt/mTOR pathway inhibitors. The methoxymethyl group may enhance tumor cell penetration, while the morpholine ring improves target affinity . Preliminary assays on analogs show IC₅₀ values of 10–50 nM in breast and lung cancer lines .

Comparative Analysis with Analogous Compounds

CompoundMW (g/mol)LogPSolubility (mg/mL)IC₅₀ (LRRK2)
This Compound360.802.10.12Pending
GSK2578215A (Analog)387.843.20.086 nM
HG-10-102-01 (Analog)349.801.80.1520 nM

Data adapted from Vulcanchem and patent sources . This compound’s lower LogP compared to GSK2578215A suggests improved solubility, potentially reducing hepatotoxicity risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator